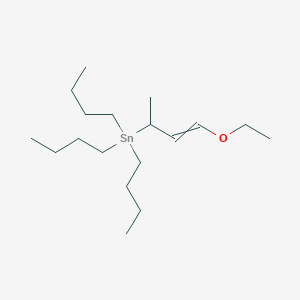

Tributyl(4-ethoxybut-3-EN-2-YL)stannane

Description

Tributyl(4-ethoxybut-3-en-2-yl)stannane is an organotin compound characterized by a tributyltin (TBT) group attached to a 4-ethoxybut-3-en-2-yl moiety. Organotin compounds are widely utilized in organic synthesis, catalysis, and material science due to their unique reactivity and stability. This compound’s structure combines a conjugated alkene system with an ethoxy substituent, which may influence its electronic properties and reactivity in cross-coupling reactions or polymer stabilization.

Properties

CAS No. |

161980-03-6 |

|---|---|

Molecular Formula |

C18H38OSn |

Molecular Weight |

389.2 g/mol |

IUPAC Name |

tributyl(4-ethoxybut-3-en-2-yl)stannane |

InChI |

InChI=1S/C6H11O.3C4H9.Sn/c1-3-5-6-7-4-2;3*1-3-4-2;/h3,5-6H,4H2,1-2H3;3*1,3-4H2,2H3; |

InChI Key |

DAHLPCXLJJIGPS-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C(C)C=COCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tributyl(4-ethoxybut-3-en-2-yl)stannane typically involves the reaction of 4-ethoxybut-3-en-2-yl halide with tributyltin hydride in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include moderate temperatures and the use of solvents such as toluene or hexane to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Tributyl(4-ethoxybut-3-en-2-yl)stannane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form tin oxides and other by-products.

Reduction: It can be reduced to form lower oxidation state tin compounds.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like halides and acids can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields tin oxides, while substitution reactions can produce a variety of organotin derivatives .

Scientific Research Applications

Tributyl(4-ethoxybut-3-en-2-yl)stannane has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

Mechanism of Action

The mechanism of action of tributyl(4-ethoxybut-3-en-2-yl)stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, such as in biological systems or industrial applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The primary distinguishing feature of tributyl(4-ethoxybut-3-en-2-yl)stannane is its 4-ethoxybutenyl substituent , which contrasts with other tributylstannane derivatives. For example:

- 2-(4-Methylpiperazin-1-yl)-4-(tributylstannyl)pyrimidine (Preparation #37, EP 3 950 692 A1): This compound features a pyrimidine ring substituted with a methylpiperazine group and a tributylstannyl moiety. In contrast, the ethoxybutenyl group in the target compound may confer greater electrophilicity at the alkene site, enabling Michael additions or Diels-Alder reactions.

Data Table: Key Properties and Comparisons

Research Findings and Limitations

- Evidence Gaps : Direct comparative studies or spectroscopic data (e.g., NMR, MS) for this compound are absent in the provided sources. Conclusions are inferred from structural analogs.

- Safety and Environmental Impact : Tributyltin compounds are broadly regulated due to toxicity, but substituent-specific ecotoxicological data are unavailable here.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.